molecular formula C27H22N4OS B2881955 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline CAS No. 681162-76-5

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline

Cat. No.: B2881955
CAS No.: 681162-76-5
M. Wt: 450.56
InChI Key: JFVZTSHEWRYSIB-UHFFFAOYSA-N
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Description

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Benzothiazole-based compounds have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may induce cellular changes that inhibit the survival and replication of this bacterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline typically involves multi-step procedures. One common approach is to start with the preparation of the benzo[d]thiazole and quinoline intermediates, followed by their coupling with piperazine under specific reaction conditions.

    Preparation of Benzo[d]thiazole Intermediate: This can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Preparation of Quinoline Intermediate: Quinoline derivatives can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The benzo[d]thiazole and quinoline intermediates are then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline: shares structural similarities with other benzo[d]thiazole and quinoline derivatives.

    N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Another compound with a benzo[d]thiazole moiety.

    2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-substituted acetamides: Compounds with similar piperazine and benzo[d]thiazole structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzo[d]thiazole, piperazine, and quinoline moieties, which may confer unique biological activities and therapeutic potential not found in other similar compounds.

Biological Activity

The compound 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a benzothiazole moiety linked to a piperazine ring and a quinoline backbone. This unique configuration suggests multiple interaction sites for biological targets, which may contribute to its pharmacological effects.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC19H20N4OS
Molecular Weight348.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it can inhibit acetylcholinesterase by binding to both the catalytic active site and the peripheral anionic site, leading to mixed-type inhibition .
  • Receptor Binding : It may also interact with receptors that modulate inflammatory responses and cell proliferation, contributing to its therapeutic potential in various diseases .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating related compounds found that they were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial activity was assessed using the agar diffusion method, revealing that structural modifications could enhance efficacy .

Antitubercular Activity

Another area of interest is the antitubercular activity of similar piperazine derivatives. A study reported that compounds with 4-carbonyl piperazine substituents displayed promising anti-mycobacterial activities against Mycobacterium tuberculosis , highlighting their potential as new therapeutic agents for tuberculosis .

Anticancer Potential

Recent investigations into the anticancer properties of benzothiazole derivatives have indicated that they can induce cytotoxic effects in cancer cells while exhibiting lower toxicity towards healthy cells. Molecular docking studies suggest that these compounds may bind effectively to DNA and inhibit topoisomerase II, a crucial enzyme in DNA replication .

Study 1: Antibacterial Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial activity against multiple strains. The results showed that certain modifications significantly improved their effectiveness compared to standard antibiotics like ampicillin .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AInhibitory Zone: 15 mmInhibitory Zone: 12 mm
Compound BInhibitory Zone: 18 mmInhibitory Zone: 14 mm

Study 2: Antitubercular Screening

In a study focusing on antitubercular activity, several derivatives were tested against M. tuberculosis H37Ra . Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.008μM0.008\mu M, indicating strong potential for further development .

Study 3: Anticancer Activity

A recent evaluation of phenylpiperazine derivatives highlighted their ability to enhance the cytotoxicity of doxorubicin in cancer cells while reducing toxicity in normal cells. This suggests a synergistic effect that could be leveraged in cancer therapy .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4OS/c32-26(30-14-16-31(17-15-30)27-29-23-12-6-7-13-25(23)33-27)21-18-24(19-8-2-1-3-9-19)28-22-11-5-4-10-20(21)22/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZTSHEWRYSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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